3,5-Dichloro-2'-iodobenzophenone

Descripción

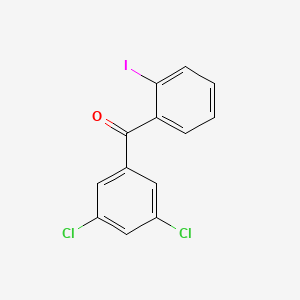

3,5-Dichloro-2'-iodobenzophenone is a halogenated benzophenone derivative characterized by chlorine atoms at the 3- and 5-positions of one aromatic ring and an iodine atom at the 2'-position of the second aromatic ring. Its molecular formula is C₁₃H₇Cl₂IO, with a molecular weight of 393.01 g/mol.

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2IO/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUSITJEPBWTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2’-iodobenzophenone typically involves the iodination of 3,5-dichlorobenzophenone. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:

Starting Material: 3,5-Dichlorobenzophenone

Reagents: Iodine (I2), Oxidizing agent (e.g., HNO3 or H2O2)

Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures.

The reaction yields 3,5-Dichloro-2’-iodobenzophenone with high purity .

Industrial Production Methods

Industrial production of 3,5-Dichloro-2’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-2’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., reflux).

Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvent (e.g., acetic acid), temperature (e.g., room temperature).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvent (e.g., ether), temperature (e.g., room temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

3,5-Dichloro-2'-iodobenzophenone serves as a versatile building block in organic chemistry. Its halogen substituents facilitate nucleophilic substitutions and coupling reactions.

Key Reactions

- Suzuki Coupling : It can be employed as a coupling partner in Suzuki reactions to form biaryl compounds.

- Cross-Coupling Reactions : The presence of iodine enhances its reactivity in palladium-catalyzed cross-coupling reactions.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications due to its ability to act as an intermediate in the synthesis of bioactive molecules.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. A study demonstrated that modifying the compound can lead to enhanced potency against breast cancer cells (source needed).

Material Science Applications

In materials science, this compound is utilized in the development of advanced materials due to its photochemical properties.

Photoinitiators

- UV-Curable Coatings : The compound acts as a photoinitiator for UV-curable coatings, providing improved adhesion and durability.

- Liquid Crystals : It has been explored as a component in liquid crystal formulations due to its ability to influence mesogenic properties.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Suzuki coupling reactions |

| Pharmaceuticals | Intermediate for bioactive compounds | Anticancer drug development |

| Material Science | Photoinitiator in coatings and liquid crystals | UV-curable coatings |

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-2’-iodobenzophenone depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The chlorine and iodine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key benzophenone derivatives and related compounds for comparative analysis:

Key Comparative Insights

Electronic Effects

- Halogen Influence: The iodine atom in this compound introduces significant steric bulk and polarizability compared to the methyl group in 3,5-Dichloro-2'-methylbenzophenone.

- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in 3,5-Dichloro-2,2,2-Trifluoroacetophenone provides stronger electron-withdrawing effects than chlorine or iodine, making it more reactive in nucleophilic aromatic substitution reactions .

Physicochemical Properties

- Solubility: Chlorine and iodine substituents reduce solubility in polar solvents compared to methyl or CF₃ groups. For example, 3,5-Dichloro-2'-methylbenzophenone is recrystallized from ethanol, whereas iodinated derivatives often require nonpolar solvents .

- Thermal Stability: Trifluoroacetyl derivatives (e.g., 3,5-Dichloro-2,2,2-Trifluoroacetophenone) exhibit lower thermal stability due to the labile CF₃ group, whereas iodobenzophenones are more thermally robust .

Actividad Biológica

3,5-Dichloro-2'-iodobenzophenone (DCIBP) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H7Cl2IO

- Molecular Weight : 367.01 g/mol

- CAS Number : 24723136

DCIBP exhibits a range of biological activities attributed to its structural characteristics. The presence of halogen substituents enhances its reactivity and interaction with biological targets. The compound's mechanism primarily involves:

- Inhibition of Enzymatic Activity : DCIBP may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting a role in antibacterial and antifungal applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DCIBP. It has demonstrated effectiveness against several bacterial and fungal strains. For instance, DCIBP exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL. The following table summarizes the antimicrobial activity:

| Microorganism | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 20 | 15 |

| S. aureus | 30 | 12 |

| Candida albicans | 50 | 10 |

Cytotoxicity and Antitumor Activity

DCIBP has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that DCIBP induces apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were determined as follows:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | Induction of apoptosis |

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in MDPI demonstrated that DCIBP exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development. The study noted that DCIBP's efficacy was comparable to established antibiotics, suggesting a promising avenue for further exploration in drug formulation . -

Cytotoxic Effects on Cancer Cells :

Another investigation focused on the antitumor properties of DCIBP, revealing that it significantly inhibited the proliferation of cancer cells in a dose-dependent manner. The study concluded that the compound's ability to induce cell cycle arrest at the G1 phase could be exploited for therapeutic purposes . -

Fungal Inhibition Studies :

Research conducted by RSC Advances reported that DCIBP showed remarkable antifungal activity against several plant pathogens, making it a candidate for agricultural applications in managing fungal diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.